N-(3-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
Scientific Research Applications
Triazole Derivatives in Scientific Research
Triazole derivatives, including those with modifications such as fluorophenyl groups, have been widely explored in scientific research due to their versatile chemical properties and potential therapeutic applications. These compounds often feature prominently in the design of new pharmacologically active agents, owing to their ability to interact with various biological targets.
Antitumor Activity
Triazole derivatives have been synthesized and evaluated for their antitumor properties. Studies have shown that certain triazole compounds exhibit inhibitory effects on the proliferation of various cancer cell lines. For example, the synthesis and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide demonstrated significant inhibition against specific cancer cell lines (Xuechen Hao et al., 2017). This highlights the potential of triazole derivatives in cancer research and therapy.
Biological Activities and Applications
The chemical versatility of triazole derivatives allows for their application in a broad range of biological studies, including antimicrobial, antiviral, and enzyme inhibition research. Triazole compounds have been developed to target specific biological pathways or enzymes, offering insights into their mechanisms of action and potential therapeutic uses. For example, the study on the synthesis, structural characterization, and biological activity of novel N-(ferrocenylmethyl)benzene-carboxamide derivatives, including their cytotoxic effects on breast cancer cell lines, showcases the diverse applications of triazole derivatives in biological research (Paula N. Kelly et al., 2007).
properties
IUPAC Name |
N-(3-fluorophenyl)-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c1-15-6-9(13-14-15)10(16)12-8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVAIOHONPMNTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.